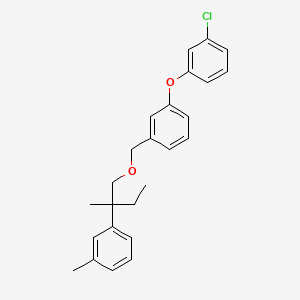
3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether is an organic compound that belongs to the class of ethers. This compound is characterized by the presence of a chlorophenoxy group and a methylphenyl group attached to a benzyl ether backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether typically involves the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction conditions require a mild base like silver oxide (Ag_2O) to facilitate the formation of the ether without the need for preforming the metal alkoxide intermediate .
Industrial Production Methods
Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO_4) and reducing agents like lithium aluminum hydride (LiAlH_4). Substitution reactions often involve halogenating agents such as chlorine (Cl_2) or bromine (Br_2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols. Substitution reactions can result in the formation of various halogenated derivatives.
Applications De Recherche Scientifique
3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenoxy)benzyl 2-(4-methylphenyl)-2-methylbutyl ether
- 3-(3-Bromophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether
- 3-(3-Chlorophenoxy)benzyl 2-(2-methylphenyl)-2-methylbutyl ether
Uniqueness
3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
80843-81-8 |
|---|---|
Formule moléculaire |
C25H27ClO2 |
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
1-chloro-3-[3-[[2-methyl-2-(3-methylphenyl)butoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C25H27ClO2/c1-4-25(3,21-10-5-8-19(2)14-21)18-27-17-20-9-6-12-23(15-20)28-24-13-7-11-22(26)16-24/h5-16H,4,17-18H2,1-3H3 |
Clé InChI |
VKFZPQNBKJJNDO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(COCC1=CC(=CC=C1)OC2=CC(=CC=C2)Cl)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


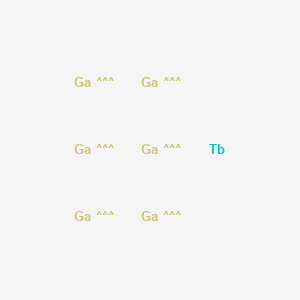



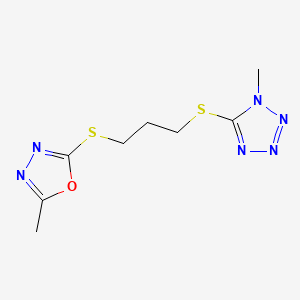


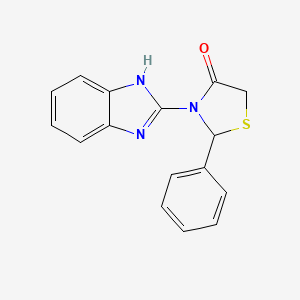


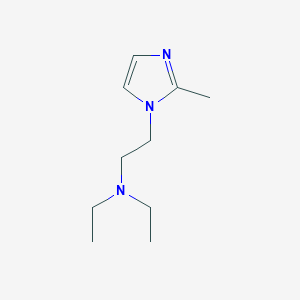
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)

